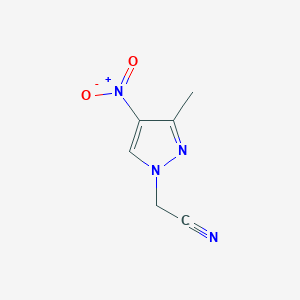

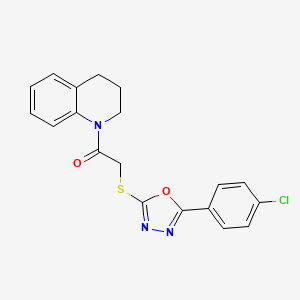

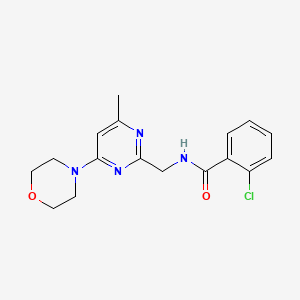

![molecular formula C14H20N4O2 B2888575 N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide CAS No. 332404-00-9](/img/structure/B2888575.png)

N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide” is a chemical compound that offers immense potential for scientific research. Its diverse applications range from drug discovery to material synthesis. This compound has been used in the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .

Synthesis Analysis

The synthesis of this compound involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve the targeted N - (un/substituted) phenyl-2- (4-phenyl-1-piperazinyl) acetamides .Molecular Structure Analysis

The molecular structure of “N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide” is complex and involves various functional groups. The compound contains a phenyl group, a piperazine ring, and an ethanediamide moiety.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide” include the reaction of anilines with bromo acetyl bromide, followed by coupling with phenyl piperazine . The reactions are carried out in specific conditions to ensure the formation of the desired product .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Agents

The compound has been investigated for its potential as an anti-tubercular agent . Novel derivatives of N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra . These derivatives showed significant inhibitory activity, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential for further development as anti-tubercular drugs.

Drug Discovery

This compound offers a promising scaffold for drug discovery efforts. Its structural features make it a suitable candidate for modification and optimization in the search for new therapeutic agents. The piperazine moiety, in particular, is a common feature in many pharmacologically active compounds, suggesting a broad range of possible drug development applications.

Material Synthesis

In the field of material synthesis , N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide could be utilized in the creation of novel materials with unique properties. Its molecular structure could be incorporated into polymers or coatings to impart specific characteristics such as increased durability or chemical resistance.

Biological Studies

The compound’s ability to interact with various biological targets makes it useful for biological studies . It can be used to probe the function of enzymes, receptors, and other proteins, helping to elucidate their roles in biological processes and diseases.

Chemical Research

In chemical research , N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide can serve as a reagent or a building block for the synthesis of more complex molecules. Its reactive sites allow for a variety of chemical transformations, making it a versatile tool in organic synthesis.

Pharmacological Profile Enhancement

The compound can be used to enhance the pharmacological profile of existing drugs. By attaching or incorporating the N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide moiety into drug molecules, researchers can potentially improve their efficacy, stability, or bioavailability.

Cytotoxicity Studies

It has been used in cytotoxicity studies to assess the safety of new compounds. The derivatives of N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide have been evaluated on HEK-293 cells, and the results indicate that the compounds are non-toxic to human cells, which is crucial for the development of safe medications .

Molecular Docking Studies

Finally, molecular docking studies have utilized N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide derivatives to understand their interactions with biological targets. These studies help in predicting the binding affinity and activity of the compounds, which is essential for rational drug design .

Eigenschaften

IUPAC Name |

N'-phenyl-N-(2-piperazin-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-13(14(20)17-12-4-2-1-3-5-12)16-8-11-18-9-6-15-7-10-18/h1-5,15H,6-11H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFAUIOTSKADNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC(=O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2888498.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B2888505.png)

![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)

![1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2888513.png)